molecular formula C15H28N4O5 B14012831 2-[[1-[2,6-Bis(azanyl)hexanoyl]pyrrolidin-2-yl]carbonylamino]-3-oxidanyl-butanoic acid

2-[[1-[2,6-Bis(azanyl)hexanoyl]pyrrolidin-2-yl]carbonylamino]-3-oxidanyl-butanoic acid

Cat. No.: B14012831
M. Wt: 344.41 g/mol
InChI Key: LOGFVTREOLYCPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[[1-(2,6-diamino-1-oxohexyl)-2-pyrrolidinyl]-oxomethyl]amino]-3-hydroxybutanoic acid is a complex organic compound with significant potential in various scientific fields This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, hydroxy, and oxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[[1-(2,6-diamino-1-oxohexyl)-2-pyrrolidinyl]-oxomethyl]amino]-3-hydroxybutanoic acid typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the oxohexyl group. The final steps involve the addition of the amino and hydroxy groups under controlled conditions to ensure the desired stereochemistry and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to achieving high yields and consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[[[1-(2,6-diamino-1-oxohexyl)-2-pyrrolidinyl]-oxomethyl]amino]-3-hydroxybutanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxo group can be reduced to alcohols.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the oxo group may produce alcohols.

Scientific Research Applications

2-[[[1-(2,6-diamino-1-oxohexyl)-2-pyrrolidinyl]-oxomethyl]amino]-3-hydroxybutanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[[1-(2,6-diamino-1-oxohexyl)-2-pyrrolidinyl]-oxomethyl]amino]-3-hydroxybutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Diamino-1-oxohexyl derivatives: These compounds share similar structural features and reactivity.

    Pyrrolidinyl oxomethyl derivatives: These compounds have comparable functional groups and chemical behavior.

Uniqueness

2-[[[1-(2,6-diamino-1-oxohexyl)-2-pyrrolidinyl]-oxomethyl]amino]-3-hydroxybutanoic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

2-[[1-(2,6-diaminohexanoyl)pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N4O5/c1-9(20)12(15(23)24)18-13(21)11-6-4-8-19(11)14(22)10(17)5-2-3-7-16/h9-12,20H,2-8,16-17H2,1H3,(H,18,21)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGFVTREOLYCPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.